Cas no 70399-01-8 (1-Bromo-3-(isopropanesulfonyl)benzene)

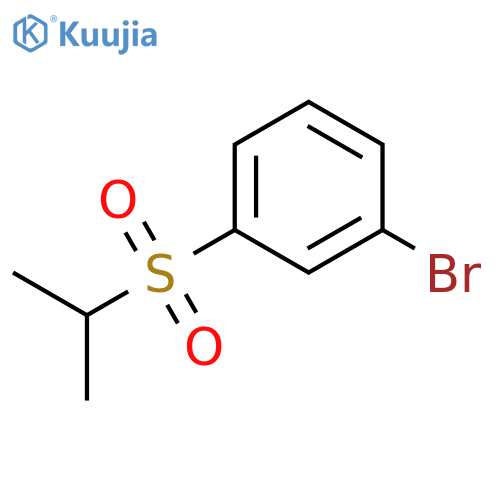

70399-01-8 structure

商品名:1-Bromo-3-(isopropanesulfonyl)benzene

CAS番号:70399-01-8

MF:C9H11BrO2S

メガワット:263.151440858841

MDL:MFCD00091605

CID:1039262

PubChem ID:22953613

1-Bromo-3-(isopropanesulfonyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(isopropylsulfonyl)benzene

- 1-bromo-3-propan-2-ylsulfonylbenzene

- 1-Bromo-3-(isopropanesulfonyl)benzene

- 1-bromo-3-(propane-2-sulfonyl)benzene

- XPYUPOJVBBWILU-UHFFFAOYSA-N

- TRA0052424

- SY025126

- V7394

- ST24021253

- 1-Bromo-3-[(1-methylethyl)sulfonyl]benzene

- FT-0747361

- 70399-01-8

- EN300-7383796

- CS-0154146

- MFCD00091605

- SCHEMBL1271030

- DTXSID90629188

- AC1302

- CS-11564

- AKOS016001047

- VCA39901

- DA-29661

-

- MDL: MFCD00091605

- インチ: 1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3

- InChIKey: XPYUPOJVBBWILU-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])S(C([H])(C([H])([H])[H])C([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 261.96600

- どういたいしつりょう: 261.96631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 42.5

じっけんとくせい

- PSA: 42.52000

- LogP: 3.71200

1-Bromo-3-(isopropanesulfonyl)benzene セキュリティ情報

1-Bromo-3-(isopropanesulfonyl)benzene 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-Bromo-3-(isopropanesulfonyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 217226-1g |

1-Bromo-3-(isopropylsulfonyl)benzene |

70399-01-8 | 95% | 1g |

£29.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D387225-1g |

1-Bromo-3-(isopropylsulfonyl)benzene |

70399-01-8 | 97% | 1g |

$285 | 2024-05-24 | |

| TRC | B696423-1g |

1-Bromo-3-(isopropanesulfonyl)benzene |

70399-01-8 | 1g |

$ 207.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL117-1g |

1-Bromo-3-(isopropanesulfonyl)benzene |

70399-01-8 | 98% | 1g |

896.0CNY | 2021-08-05 | |

| TRC | B696423-500mg |

1-Bromo-3-(isopropanesulfonyl)benzene |

70399-01-8 | 500mg |

$ 150.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D693666-5g |

1-Bromo-3-(isopropylsulfonyl)benzene |

70399-01-8 | >97% | 5g |

$300 | 2024-07-20 | |

| Enamine | EN300-7383796-0.5g |

1-bromo-3-(propane-2-sulfonyl)benzene |

70399-01-8 | 95% | 0.5g |

$24.0 | 2023-05-25 | |

| Enamine | EN300-7383796-0.25g |

1-bromo-3-(propane-2-sulfonyl)benzene |

70399-01-8 | 95% | 0.25g |

$19.0 | 2023-05-25 | |

| Enamine | EN300-7383796-1.0g |

1-bromo-3-(propane-2-sulfonyl)benzene |

70399-01-8 | 95% | 1g |

$30.0 | 2023-05-25 | |

| Enamine | EN300-7383796-10.0g |

1-bromo-3-(propane-2-sulfonyl)benzene |

70399-01-8 | 95% | 10g |

$231.0 | 2023-05-25 |

1-Bromo-3-(isopropanesulfonyl)benzene 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

70399-01-8 (1-Bromo-3-(isopropanesulfonyl)benzene) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70399-01-8)1-Bromo-3-(isopropanesulfonyl)benzene

清らかである:99%

はかる:5g

価格 ($):315.0